molecular formula C15H21NO4 B1457323 (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate CAS No. 1311255-15-8

(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate

Cat. No.: B1457323
CAS No.: 1311255-15-8
M. Wt: 279.33 g/mol
InChI Key: VFXHQDBNJXKWKM-ZDUSSCGKSA-N
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Description

The compound “(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate” is an ester derived from an amino acid. It contains a benzyloxy carbonyl (Cbz) protecting group, commonly used in peptide synthesis to protect the amino group .


Molecular Structure Analysis

The molecule contains several functional groups: an ester group (-COO-), a carbamate group (benzyloxy carbonyl), and an amino group (-NH2). The presence of these groups will influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The compound could undergo various reactions due to its functional groups. For instance, under acidic conditions, the ester could be hydrolyzed to yield a carboxylic acid . The Cbz protecting group could be removed under hydrogenation conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the ester and carbamate could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Peptidyl Inhibitors and Heterocyclic Systems

  • A study by Angelastro et al. (1992) described the synthesis of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate as a precursor in the development of a potential proteinase inhibitor through a Reformatsky reaction, indicating its utility in creating peptidyl-based inhibitors Angelastro, Bey, Mehdi, & Peet, 1992.

  • Toplak et al. (1999) utilized a derivative, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, for synthesizing various heterocyclic systems, showcasing the compound's role in the preparation of complex organic molecules Toplak, Svete, Grdadolnik, & Stanovnik, 1999.

Organotin(IV) Complexes and Anticancer Research

  • Basu Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes for their cytotoxicity against various human tumor cell lines, indicating the potential of derivatives in medicinal chemistry and anticancer research Basu Baul, Basu, Vos, & Linden, 2009.

Asymmetric Synthesis and Chemical Transformations

  • Estermann and Seebach (1988) described the diastereoselective alkylation of 3-aminobutanoic acid, where derivatives like (S)-Methyl 3-(benzoylamino) butanoate are used, highlighting the application in asymmetric synthesis and the preparation of amino acid derivatives Estermann & Seebach, 1988.

Advanced Material Synthesis

  • Organotin(IV) complexes derived from proteinogenic amino acids have been synthesized and assessed for their larvicidal efficacy, demonstrating the compound's utility in creating materials with biological applications Baul, Kehie, Höpfl, Duthie, Eng, & Linden, 2016.

Mechanism of Action

The mechanism of action would depend on the context in which this compound is used. If used in peptide synthesis, the Cbz group would protect the amino group during reaction steps until its removal .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety measures. While specific safety data for this compound isn’t available, compounds with similar functional groups can cause irritation to skin and eyes, and may be harmful if ingested or inhaled .

Properties

IUPAC Name

methyl (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)13(9-14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXHQDBNJXKWKM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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